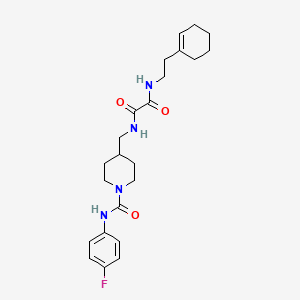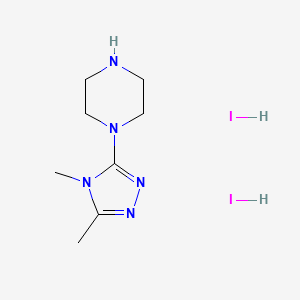![molecular formula C26H21N3O3S B2472642 N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 902449-98-3](/img/no-structure.png)
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Conformation
Studies on compounds with similar structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its analogs, have focused on understanding their crystal structures and conformation. These analyses reveal the folded conformation about the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding, which stabilizes their structure (Subasri et al., 2016). Such studies are crucial in the design of new compounds with desired properties for pharmaceutical applications.
Antimicrobial Activity
Novel thienopyrimidine linked rhodanine derivatives, such as N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited potent antibacterial potency against various strains, including E. coli and B. subtilis, with minimum inhibitory concentrations indicating significant antimicrobial properties (Kerru et al., 2019).
Antitumor and Antifolate Activity
The design and synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine structures have shown potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds, including N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, have demonstrated excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture, suggesting their relevance in cancer research (Gangjee et al., 2007).
Enzyme Inhibition for Disease Treatment
Research into substituted 2,4-dioxo-thienopyrimidin-1-acetic acids and their evaluation as aldose reductase inhibitors has uncovered potential applications in treating complications of diabetes. These compounds, showing potent inhibitory activity, highlight the chemical scaffold's potential in developing new treatments for conditions related to enzyme dysfunction (Ogawva et al., 1993).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-3-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-chloroacetate followed by cyclization with guanidine to form the benzothienopyrimidine ring system. The resulting intermediate is then benzylated and acetylated to yield the final product.", "Starting Materials": ["2-amino-3-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene", "ethyl 2-chloroacetate", "guanidine", "benzyl chloride", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol"], "Reaction": ["Step 1: Condensation of 2-amino-3-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-chloroacetate in the presence of triethylamine and dichloromethane to form ethyl 2-(3-benzyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetate.", "Step 2: Cyclization of ethyl 2-(3-benzyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetate with guanidine in ethanol to form 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester.", "Step 3: Benzyl protection of 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester with benzyl chloride in the presence of triethylamine and dichloromethane to form N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester.", "Step 4: Acetylation of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid ethyl ester with acetic anhydride in the presence of triethylamine and dichloromethane to yield N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide."] } | |
Numéro CAS |
902449-98-3 |
Formule moléculaire |
C26H21N3O3S |
Poids moléculaire |
455.53 |
Nom IUPAC |
N-benzyl-2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) |
Clé InChI |
IHEZFVKMFFYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)
![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)
![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)

![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)
